(R)-3-(1-Amino-ethyl)-benzoic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals
(R)-3-(1-Amino-ethyl)-benzoic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals
CAS Number: 788133-22-2
Introduction
(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a benzoic acid moiety and a chiral ethylamine substituent at the meta position, offer a versatile scaffold for the design of novel therapeutic agents. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving desired pharmacological activity and minimizing off-target effects, making enantioselective synthesis or efficient chiral resolution a critical aspect of its application.
This technical guide provides an in-depth overview of (R)-3-(1-Amino-ethyl)-benzoic acid, tailored for researchers, scientists, and drug development professionals. It covers key aspects of its synthesis, characterization, and potential applications, with a focus on providing practical insights and methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-3-(1-Amino-ethyl)-benzoic acid and its related salts is presented in the table below. It is important to note that experimental data for the free base of the (R)-enantiomer is not widely available in public literature; therefore, some properties are based on the more commonly available hydrochloride salt of the (S)-enantiomer or related achiral forms.
| Property | Value | Source/Comment |
| CAS Number | 788133-22-2 | (R)-3-(1-Amino-ethyl)-benzoic acid |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | Expected to be a solid | Based on related compounds |
| (S)-Enantiomer HCl CAS | 1391458-02-8 | For the hydrochloride salt |
| (S)-Enantiomer HCl Purity | Typically >97% | Commercial availability[1] |
| (S)-Enantiomer HCl Form | Solid | [1] |
Synthesis of (R)-3-(1-Amino-ethyl)-benzoic Acid
The stereocontrolled synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid is paramount for its application in drug discovery. Two primary strategies are employed: direct enantioselective synthesis and resolution of a racemic mixture.
Enantioselective Synthesis
Proposed Enantioselective Synthesis Workflow:
Caption: Proposed workflow for the enantioselective synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid.
Detailed Protocol (Illustrative):
-
Esterification of 3-Acetylbenzoic Acid: 3-Acetylbenzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst.
-
Formation of the Prochiral Enamine: The resulting keto-ester is then reacted with a chiral amine (e.g., (R)-α-methylbenzylamine) to form a chiral enamine. This step introduces the initial source of chirality.
-
Asymmetric Hydrogenation: The prochiral enamine is subjected to catalytic hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.[2]
-
Hydrolysis and Deprotection: The chiral auxiliary is removed, and the ester is hydrolyzed under acidic or basic conditions to yield the final product, (R)-3-(1-Amino-ethyl)-benzoic acid.
Chiral Resolution of Racemic 3-(1-Amino-ethyl)-benzoic Acid
An alternative and often practical approach is the synthesis of the racemic mixture followed by chiral resolution. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by their differing physical properties, such as solubility.[4][5][6]
Chiral Resolution Workflow:
Caption: Workflow for the chiral resolution of racemic 3-(1-Amino-ethyl)-benzoic acid using a chiral resolving agent.
Detailed Protocol (Illustrative):
-
Synthesis of Racemic 3-(1-Amino-ethyl)-benzoic Acid: The racemic compound can be synthesized through various standard organic chemistry methods, for instance, by reductive amination of 3-acetylbenzoic acid.
-
Diastereomeric Salt Formation: The racemic amino acid is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a stoichiometric amount of a chiral resolving agent. For amines, chiral acids like (+)-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid are commonly used.[4][7] This results in the formation of a mixture of two diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts will have different solubilities in the chosen solvent. By carefully controlling the temperature and concentration, the less soluble diastereomer can be selectively crystallized out of the solution.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free enantiomerically enriched amine. The product can then be purified by extraction and crystallization.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| CH₃ | ~1.4-1.6 | Doublet | ~7 Hz | Coupled to the methine proton. |
| CH | ~4.0-4.2 | Quartet | ~7 Hz | Coupled to the methyl protons. |
| Aromatic-H | ~7.4-8.2 | Multiplet | Complex splitting pattern expected for a meta-substituted benzene ring. | |
| NH₂ | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. | |
| COOH | >10 | Broad Singlet | Acidic proton, often exchanges with D₂O. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| CH₃ | ~20-25 | |
| CH | ~50-55 | |
| Aromatic C-H | ~125-135 | Multiple signals expected. |
| Aromatic C-q | ~130-145 | Quaternary carbons of the benzene ring. |
| C=O | ~170-175 | Carboxylic acid carbonyl carbon. |
Applications in Drug Development
Chiral β-amino acids are of significant interest in pharmaceutical research due to their unique conformational properties and their ability to mimic or inhibit biological processes.[2] (R)-3-(1-Amino-ethyl)-benzoic acid, as a specific example, can be incorporated into various molecular scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.
Potential applications include:
-
Peptidomimetics: The incorporation of β-amino acids into peptide sequences can enhance their stability against enzymatic degradation and allow for the design of novel secondary structures.
-
Small Molecule Inhibitors: The amino and carboxylic acid functionalities provide convenient handles for further chemical modification, enabling its use as a scaffold for the synthesis of enzyme inhibitors or receptor modulators.
-
Chiral Ligands: The chiral nature of the molecule makes it a candidate for the development of chiral ligands for asymmetric catalysis.
While specific examples of drugs containing the (R)-3-(1-Amino-ethyl)-benzoic acid moiety are not prevalent in publicly accessible databases, the general class of aromatic amino acid derivatives is widely explored in pharmaceutical patents for a range of therapeutic areas.[9]
Conclusion
(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral building block with significant potential in drug discovery and development. The ability to produce this compound in an enantiomerically pure form, either through direct asymmetric synthesis or by chiral resolution, is key to unlocking its full potential. This technical guide has provided an overview of the synthesis, characterization, and potential applications of this valuable molecule, offering a foundation for its use in the design and development of next-generation therapeutics.
References
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). BenchChem.
- Enantioselective Synthesis of β-amino acids: A Review. (2015).
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry.
- Enantioselective Synthesis of β-amino acids: A Review. (n.d.).
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Semantic Scholar.
- Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
- Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Chiral resolution. (n.d.). Wikipedia.
- (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). Merck.
- Benzoic acid, 3-(1-aminoethyl)-, Methyl ester, hydrochloride. (2025). ChemSrc.
- Supporting Information. (n.d.). Royal Society of Chemistry.
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.
- (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). Sigma-Aldrich.
- 1391458-02-8|(S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). BLDpharm.
- Substituted amino ethyl meta benzoic acid esters. (n.d.).
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025).
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Royal Society of Chemistry.
- Aromatic amino acid derivatives and medicinal compositions. (n.d.).
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride (CAS No. 1391439-19-2) Suppliers. (n.d.). ChemicalRegister.com.
- Automated 1H and 13C Chemical Shift Prediction Using the BioMagResBank. (2025).
- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). MDPI.
- Interpreting Section 3(d) of the Patents Act on Therapeutic Efficacy. (2025). S.S. Rana & Co.
- Asymmetric synthesis of (R)- and (S)-arylethanolamines from iminoketones. (n.d.).
- Quick, M. P., Fröhlich, R., Schepmann, D., & Wünsch, B. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & biomolecular chemistry.
- SOLID FORMS OF A PHARMACEUTICALLY ACTIVE COMPOUND. (2022).
- Recent Developments in Patent Law: Non-Obviousness of Pharmaceutical Formulations. (2019).
Sources
- 1. (S)-3-(1-Aminoethyl)benzoic acid hydrochloride | 1391458-02-8 [sigmaaldrich.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. US7345068B2 - Aromatic amino acid derivatives and medicinal compositions - Google Patents [patents.google.com]
